molecular formula C10H16N2O2S B1284846 3-(aminomethyl)-N-isopropylbenzenesulfonamide CAS No. 953715-40-7

3-(aminomethyl)-N-isopropylbenzenesulfonamide

Cat. No.: B1284846
CAS No.: 953715-40-7
M. Wt: 228.31 g/mol
InChI Key: RBLLZFKXJIFDCL-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-isopropylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an aminomethyl group attached to the benzene ring and an isopropyl group attached to the sulfonamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-isopropylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and sulfonamide precursors.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the aminomethylated benzene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

3-(aminomethyl)-N-isopropylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the aminomethyl and isopropyl groups.

    N-isopropylbenzenesulfonamide: Lacks the aminomethyl group.

    3-(aminomethyl)benzenesulfonamide: Lacks the isopropyl group.

Uniqueness

3-(aminomethyl)-N-isopropylbenzenesulfonamide is unique due to the presence of both the aminomethyl and isopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11/h3-6,8,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLLZFKXJIFDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588519
Record name 3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953715-40-7
Record name 3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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